benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate
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Overview
Description
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate is a chemical compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification. One common method involves the reaction of a difluoromethyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid is then esterified with benzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyclopropanecarboxylate: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
Methyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate: Similar structure but with a methyl ester instead of a benzyl ester.
Uniqueness
Benzyl (1R,2S)-2-(difluoromethyl)cyclopropanecarboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl ester can influence its pharmacokinetic profile.
Properties
Molecular Formula |
C12H12F2O2 |
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Molecular Weight |
226.22 g/mol |
IUPAC Name |
benzyl (1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
PSXLFKMJXZJLMR-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(F)F |
Canonical SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
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